Ambroxol
Ambroxol
Ambroxol is an aromatic amine.
Ambroxol is a secretolytic agent used in the treatment of respiratory diseases associated with viscid or excessive mucus. It is the active ingredient of Mucosolvan, Lasolvan or Mucoangin. The substance is a mucoactive drug with several properties including secretolytic and secretomotoric actions that restore the physiological clearance mechanisms of the respiratory tract which play an important role in the body’s natural defence mechanisms. It stimulates synthesis and release of surfactant by type II pneumocytes. Surfactants acts as an anti-glue factor by reducing the adhesion of mucus to the bronchial wall, in improving its transport and in providing protection against infection and irritating agents.
A metabolite of BROMHEXINE that stimulates mucociliary action and clears the air passages in the respiratory tract. It is usually administered as the hydrochloride.
Ambroxol is a secretolytic agent used in the treatment of respiratory diseases associated with viscid or excessive mucus. It is the active ingredient of Mucosolvan, Lasolvan or Mucoangin. The substance is a mucoactive drug with several properties including secretolytic and secretomotoric actions that restore the physiological clearance mechanisms of the respiratory tract which play an important role in the body’s natural defence mechanisms. It stimulates synthesis and release of surfactant by type II pneumocytes. Surfactants acts as an anti-glue factor by reducing the adhesion of mucus to the bronchial wall, in improving its transport and in providing protection against infection and irritating agents.
A metabolite of BROMHEXINE that stimulates mucociliary action and clears the air passages in the respiratory tract. It is usually administered as the hydrochloride.
Brand Name:
Vulcanchem
CAS No.:
18683-91-5
VCID:
VC0518341
InChI:
InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2
SMILES:
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O
Molecular Formula:
C13H18Br2N2O
Molecular Weight:
378.1 g/mol
Ambroxol
CAS No.: 18683-91-5
Inhibitors
VCID: VC0518341
Molecular Formula: C13H18Br2N2O
Molecular Weight: 378.1 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 18683-91-5 |
---|---|
Product Name | Ambroxol |
Molecular Formula | C13H18Br2N2O |
Molecular Weight | 378.1 g/mol |
IUPAC Name | 4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol |
Standard InChI | InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2 |
Standard InChIKey | JBDGDEWWOUBZPM-XYPYZODXSA-N |
SMILES | C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O |
Canonical SMILES | C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O |
Appearance | Solid powder |
Melting Point | 233-234.5 |
Description | Ambroxol is an aromatic amine. Ambroxol is a secretolytic agent used in the treatment of respiratory diseases associated with viscid or excessive mucus. It is the active ingredient of Mucosolvan, Lasolvan or Mucoangin. The substance is a mucoactive drug with several properties including secretolytic and secretomotoric actions that restore the physiological clearance mechanisms of the respiratory tract which play an important role in the body’s natural defence mechanisms. It stimulates synthesis and release of surfactant by type II pneumocytes. Surfactants acts as an anti-glue factor by reducing the adhesion of mucus to the bronchial wall, in improving its transport and in providing protection against infection and irritating agents. A metabolite of BROMHEXINE that stimulates mucociliary action and clears the air passages in the respiratory tract. It is usually administered as the hydrochloride. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 4-(((2-Amino-3,5-dibromophenyl)methyl)amino)cyclohexanol Abrohexal AM, Bisolvon Ambril Ambro Puren Ambro-Puren Ambrobeta Ambrofur Ambrohexal Ambrolös Ambrolitic AMBROPP AmbroPuren Ambroten Ambroxin Ambroxocompren Ambroxol Bisolvon AM Bromhexine Metabolite VIII Bronchopront Bronchowern Broxol Contac Husten Trunk Contac Husten-Trunk Contac HustenTrunk Dinobroxol Duramucal Ebromin Expeflen Expit Farmabroxol Flavamed Frenopect Gelopol Hustenlöser, Pect Hustenlöser, Therapin Larylin Husten Löser Larylin Husten-Löser Larylin HustenLöser Lasolvan Metabolite VIII, Bromhexine Mibrox Motosol Muco Fips Muco-Fips MucoFips Mucosolvan Mucotablin NA 872 NA-872 NA872 Pädiamuc Pect Hustenlöser Pulmonal S Pulmonal, Ringelheimer Ringelheimer Pulmonal Sekretovit stas Hustenlöser stas-Hustenlöser stasHustenlöser Surbronc Therapin Hustenlöse |
Reference | 1: Chenot JF, Weber P, Friede T. Efficacy of Ambroxol lozenges for pharyngitis: a meta-analysis. BMC Fam Pract. 2014 Mar 13;15:45. doi: 10.1186/1471-2296-15-45. PubMed PMID: 24621446; PubMed Central PMCID: PMC3975147. 2: Wu X, Li S, Zhang J, Zhang Y, Han L, Deng Q, Wan X. Meta-analysis of high doses of ambroxol treatment for acute lung injury/acute respiratory distress syndrome based on randomized controlled trials. J Clin Pharmacol. 2014 Nov;54(11):1199-206. doi: 10.1002/jcph.389. Epub 2014 Sep 7. PubMed PMID: 25174313. 3: Cataldi M, Sblendorio V, Leo A, Piazza O. Biofilm-dependent airway infections: a role for ambroxol? Pulm Pharmacol Ther. 2014 Aug;28(2):98-108. doi: 10.1016/j.pupt.2013.11.002. Epub 2013 Nov 16. Review. PubMed PMID: 24252805. 4: Lapenta L, Morano A, Fattouch J, Casciato S, Fanella M, Giallonardo AT, Di Bonaventura C. Ambroxol-induced focal epileptic seizure. Clin Neuropharmacol. 2014 May-Jun;37(3):84-7. doi: 10.1097/WNF.0000000000000031. PubMed PMID: 24824664. 5: Wang S, Huang D, Ma Q, Chen X. Does ambroxol confer a protective effect on the lungs in patients undergoing cardiac surgery or having lung resection? Interact Cardiovasc Thorac Surg. 2014 Jun;18(6):830-4. doi: 10.1093/icvts/ivu061. Epub 2014 Mar 12. Review. PubMed PMID: 24623642. 6: Zimran A, Altarescu G, Elstein D. Pilot study using ambroxol as a pharmacological chaperone in type 1 Gaucher disease. Blood Cells Mol Dis. 2013 Feb;50(2):134-7. doi: 10.1016/j.bcmd.2012.09.006. Epub 2012 Oct 22. PubMed PMID: 23085429. 7: de Mey C, Patel J, Lakha DR, Richter E, Koelsch S. Efficacy and Safety of an Oral Ambroxol Spray in the Treatment of Acute Uncomplicated Sore Throat. Drug Res (Stuttg). 2015 Dec;65(12):658-67. doi: 10.1055/s-0035-1547229. Epub 2015 Mar 17. PubMed PMID: 25782170. 8: Yamaya M, Nishimura H, Nadine LK, Ota C, Kubo H, Nagatomi R. Ambroxol inhibits rhinovirus infection in primary cultures of human tracheal epithelial cells. Arch Pharm Res. 2014 Apr;37(4):520-9. doi: 10.1007/s12272-013-0210-7. Epub 2013 Jul 16. PubMed PMID: 23856970. 9: Varelogianni G, Hussain R, Strid H, Oliynyk I, Roomans GM, Johannesson M. The effect of ambroxol on chloride transport, CFTR and ENaC in cystic fibrosis airway epithelial cells. Cell Biol Int. 2013 Nov;37(11):1149-56. doi: 10.1002/cbin.10146. Epub 2013 Jul 23. PubMed PMID: 23765701. 10: Fischer J, Pschorn U, Vix JM, Peil H, Aicher B, Müller A, de Mey C. Efficacy and tolerability of ambroxol hydrochloride lozenges in sore throat. Randomised, double-blind, placebo-controlled trials regarding the local anaesthetic properties. Arzneimittelforschung. 2002;52(4):256-63. PubMed PMID: 12040968. 11: Kern KU, Weiser T. Topical ambroxol for the treatment of neuropathic pain. An initial clinical observation. Schmerz. 2015 Dec;29 Suppl 3:S89-96. doi: 10.1007/s00482-015-0060-y. PubMed PMID: 26589711; PubMed Central PMCID: PMC4701773. 12: Rene HD, José MS, Isela SN, Claudio CR. Effects of ambroxol on Candida albicans growth and biofilm formation. Mycoses. 2014 Apr;57(4):228-32. doi: 10.1111/myc.12147. Epub 2013 Nov 14. PubMed PMID: 24224742. 13: Gao X, Zhang Y, Lin Y, Li H, Xin Y, Zhang X, Xu Y, Shang X. [Effect of ambroxol on biofilm of Haemophilus influenzae and bactericidal action]. Lin Chung Er Bi Yan Hou Tou Jing Wai Ke Za Zhi. 2014 May;28(10):721-3. Chinese. PubMed PMID: 25129975. 14: Li Q, Yao G, Zhu X. High-dose ambroxol reduces pulmonary complications in patients with acute cervical spinal cord injury after surgery. Neurocrit Care. 2012 Apr;16(2):267-72. doi: 10.1007/s12028-011-9642-4. PubMed PMID: 22006379. 15: Bendikov-Bar I, Maor G, Filocamo M, Horowitz M. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase. Blood Cells Mol Dis. 2013 Feb;50(2):141-5. doi: 10.1016/j.bcmd.2012.10.007. Epub 2012 Nov 14. PubMed PMID: 23158495; PubMed Central PMCID: PMC3547170. 16: Zhang Y, Fu Y, Yu J, Ai Q, Li J, Peng N, Song S, He Y, Wang Z. Synergy of ambroxol with vancomycin in elimination of catheter-related Staphylococcus epidermidis biofilm in vitro and in vivo. J Infect Chemother. 2015 Nov;21(11):808-15. doi: 10.1016/j.jiac.2015.08.017. Epub 2015 Sep 28. PubMed PMID: 26423688. 17: Zhi QM, Yang LT, Sun HC. Protective effect of ambroxol against paraquat-induced pulmonary fibrosis in rats. Intern Med. 2011;50(18):1879-87. Epub 2011 Sep 15. PubMed PMID: 21921364. 18: Pulcrano G, Panellis D, De Domenico G, Rossano F, Catania MR. Ambroxol influences voriconazole resistance of Candida parapsilosis biofilm. FEMS Yeast Res. 2012 Jun;12(4):430-8. doi: 10.1111/j.1567-1364.2012.00792.x. Epub 2012 Mar 7. PubMed PMID: 22315984. 19: Zhang ZQ, Wu QQ, Huang XM, Lu H. Prevention of respiratory distress syndrome in preterm infants by antenatal ambroxol: a meta-analysis of randomized controlled trials. Am J Perinatol. 2013 Aug;30(7):529-36. doi: 10.1055/s-0032-1329684. Epub 2012 Dec 10. PubMed PMID: 23229957. 20: Marinov B, Jekova N, Andreeva A, Hitrova S. [Antenatal ambroxol administration for prevention of respiratopry distress syndrome in preterm infants: preliminary report]. Akush Ginekol (Sofiia). 2011;50(4):17-22. Bulgarian. PubMed PMID: 22479892. |
PubChem Compound | 2132 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume